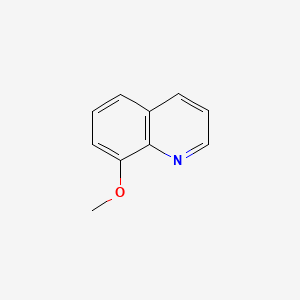

8-Methoxyquinoline

描述

The exact mass of the compound 8-Methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKGGEBOALGXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239656 | |

| Record name | Methyl 8-quinolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-33-0 | |

| Record name | 8-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 8-quinolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 8-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y56U1UNUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-methoxyquinoline from its precursor, 8-hydroxyquinoline (B1678124). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This document outlines the core chemical principles, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient and effective synthesis of this important chemical intermediate.

Introduction

8-Methoxyquinoline is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. It serves as a key building block for the synthesis of various biologically active molecules and functional materials. The most common and straightforward method for its preparation is the O-methylation of 8-hydroxyquinoline, a reaction that proceeds via the Williamson ether synthesis. This guide will delve into the specifics of this transformation, providing detailed methodologies and quantitative data to support laboratory-scale synthesis.

Reaction Principle: The Williamson Ether Synthesis

The conversion of 8-hydroxyquinoline to 8-methoxyquinoline is a classic example of the Williamson ether synthesis. The reaction proceeds in two conceptual steps:

-

Deprotonation: The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated by a suitable base to form a more nucleophilic quinolin-8-olate anion.

-

Nucleophilic Substitution (SN2): The resulting anion then acts as a nucleophile, attacking an electrophilic methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether, 8-methoxyquinoline.

The general reaction scheme is depicted below:

Caption: General workflow of the Williamson ether synthesis for 8-methoxyquinoline.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 8-methoxyquinoline using different reagents and conditions.

Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate in Acetone (B3395972)

This protocol is a widely used and effective method for the O-methylation of 8-hydroxyquinoline.

Reagents and Materials:

-

8-Hydroxyquinoline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (distilled or deionized)

-

Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)

Experimental Procedure:

-

Reaction Setup: To a solution of 8-hydroxyquinoline (or its derivative, e.g., 2-chloro-8-hydroxyquinoline, 1.1 mmol) in anhydrous acetone (5 mL), add anhydrous potassium carbonate (2.5 mmol).[1]

-

Stirring: Stir the resulting suspension at room temperature under a dry nitrogen atmosphere for 30 minutes.[1]

-

Addition of Methylating Agent: Add methyl iodide (2.5 mmol) dropwise to the reaction mixture over a period of 5 minutes.[1]

-

Reaction: Continue stirring the reaction mixture overnight at room temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Purification:

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.[1]

-

The crude 8-methoxyquinoline can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Protocol 2: Methylation using Dimethyl Sulfate and a Base

Dimethyl sulfate is a potent and cost-effective methylating agent that can also be employed for this synthesis.

Reagents and Materials:

-

8-Hydroxyquinoline

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetone, or a biphasic system with a phase-transfer catalyst)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Water (distilled or deionized)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure (General):

-

Reaction Setup: Dissolve 8-hydroxyquinoline in a suitable solvent such as DMF or acetone in a round-bottom flask.

-

Addition of Base: Add the base (e.g., potassium carbonate or sodium hydroxide) to the solution and stir for a period to facilitate the formation of the quinolin-8-olate.

-

Addition of Methylating Agent: Carefully add dimethyl sulfate to the reaction mixture. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of 8-methoxyquinoline and its derivatives, providing a basis for comparison of different reaction conditions.

Table 1: Synthesis of 8-Methoxyquinoline via Williamson Ether Synthesis

| Starting Material | Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 8-Hydroxyquinoline | Methyl Iodide | - | - | - | - | 71 | [2] |

| 2-Chloro-8-hydroxyquinoline | Methyl Iodide | K₂CO₃ | Acetone | Overnight | Room Temp. | 67 | [1] |

Note: Dashes (-) indicate that the specific information was not provided in the cited source.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of 8-methoxyquinoline.

Caption: Experimental workflow for the synthesis and purification of 8-methoxyquinoline.

Characterization Data

The identity and purity of the synthesized 8-methoxyquinoline can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of 8-methoxyquinoline is expected to show the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) present in the starting material, 8-hydroxyquinoline. Key characteristic peaks for 8-methoxyquinoline include aromatic C-H stretching around 3049 cm⁻¹ and C=C stretching around 1570 cm⁻¹.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinoline (B57606) ring system and a singlet for the methoxy (B1213986) group (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will display signals for all the carbon atoms in the molecule, including a distinct signal for the methoxy carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 8-methoxyquinoline (159.18 g/mol ).

Conclusion

The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline via the Williamson ether synthesis is a reliable and well-established method. By carefully selecting the base, methylating agent, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and purification of this important chemical compound. Further optimization of the reaction conditions may be necessary depending on the specific laboratory setup and desired scale of the synthesis.

References

Spectroscopic Profile of 8-Methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Methoxyquinoline, a significant heterocyclic compound. Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics are presented to support research and development activities in medicinal chemistry and materials science.

Core Spectroscopic Data

The structural elucidation of 8-Methoxyquinoline is critically supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure of 8-Methoxyquinoline in solution. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: Specific, assigned ¹H NMR data with chemical shifts and coupling constants for 8-Methoxyquinoline was not available in the search results. The table is provided as a template for where such data would be presented.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR data for 8-Methoxyquinoline.[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific, assigned ¹³C NMR chemical shifts for 8-Methoxyquinoline were not available in the search results. The table is provided as a template for where such data would be presented.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 8-Methoxyquinoline exhibits several key absorption bands.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3049 | Aromatic C-H Stretch |

| 1570 | C=C Aromatic Ring Stretch |

| 1094-712 | C-H Bending (in and out of plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The molecular formula of 8-Methoxyquinoline is C₁₀H₉NO, and its molecular weight is 159.18 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 159 | High | Molecular Ion [M]⁺ |

| 130 | High | [M - CHO]⁺ |

| 129 | Highest | [M - CH₂O]⁺ |

A notable characteristic in the mass spectrum of 8-Methoxyquinoline is a peculiar fragmentation pattern involving the loss of all three methyl hydrogens.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline (B57606) derivatives is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 8-Methoxyquinoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

For quantitative analysis, an internal standard can be added.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample like 8-Methoxyquinoline using the KBr pellet method is as follows:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 8-Methoxyquinoline with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry Protocol

A general protocol for acquiring a mass spectrum of 8-Methoxyquinoline using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is described below:

-

Sample Preparation:

-

Prepare a dilute solution of 8-Methoxyquinoline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

-

Source Temperature: ~230 °C.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 8-Methoxyquinoline.

-

Extract the mass spectrum of the identified peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 8-Methoxyquinoline.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of 8-Methoxyquinoline.

References

The Diverse Biological Activities of 8-Methoxyquinoline and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly interesting pharmacophore, with its analogues demonstrating significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of 8-methoxyquinoline and its derivatives, with a focus on their anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity

8-Methoxyquinoline derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 8-methoxyquinoline derivatives against several human cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(3′-Chloro-4′-fluorophenylamino)-8-methoxyquinoline | HeLa (Cervical Cancer) | - | [1] |

| 4-(3′-Chloro-4′-fluorophenylamino)-8-methoxyquinoline | BGC-823 (Gastric Cancer) | - | [1] |

| Compound 2i (8-methoxy, isopropyl-substituted anilinoquinoline) | HeLa (Cervical Cancer) | 7.15 | [1] |

| Compound 2i (8-methoxy, isopropyl-substituted anilinoquinoline) | BGC-823 (Gastric Cancer) | 4.65 | [1] |

| Gefitinib (Reference) | HeLa (Cervical Cancer) | 17.12 | [1] |

| Gefitinib (Reference) | BGC-823 (Gastric Cancer) | 19.27 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, BGC-823)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

8-methoxyquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 8-methoxyquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that the anticancer activity of some quinoline derivatives is mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8-methoxyquinoline derivatives.

Antimicrobial and Antifungal Activity

8-Methoxyquinoline and its derivatives have demonstrated significant activity against a variety of bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentrations (MICs) of 8-methoxyquinoline and its derivatives against various pathogenic microorganisms.

Antibacterial Activity:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-Methoxyquinoline | Bacillus subtilis | - | [2] |

| 8-Methoxyquinoline | Salmonella spp. | - | [2] |

| 8-Methoxyquinoline | Salmonella typhi | - | [2] |

| 5-Nitro-8-Methoxyquinoline | Bacillus subtilis | - | [2] |

| 5-Nitro-8-Methoxyquinoline | Salmonella spp. | - | [2] |

| 5-Nitro-8-Methoxyquinoline | Salmonella typhi | - | [2] |

| Compound 10 | S. aureus | 3.125 | [3] |

| Compound 11 | S. aureus | 3.125 | [3] |

| Compound 16 | S. aureus | 3.125 | [3] |

| Amphicillin (Reference) | S. aureus | - | [3] |

Antifungal Activity:

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 8-Methoxyquinoline | Aspergillus flavus | - | [2] |

| 8-Methoxyquinoline | Aspergillus niger | - | [2] |

| 8-Methoxyquinoline | Trichophyton spp. | - | [2] |

| 5-Nitro-8-Methoxyquinoline | Aspergillus flavus | - | [2] |

| 5-Nitro-8-Methoxyquinoline | Aspergillus niger | - | [2] |

| 5-Nitro-8-Methoxyquinoline | Trichophyton spp. | - | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

8-methoxyquinoline derivatives

-

96-well microtiter plates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilutions: Prepare serial twofold dilutions of the 8-methoxyquinoline derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Bacterial or fungal strains

-

Agar medium (e.g., Mueller-Hinton Agar)

-

8-methoxyquinoline derivatives

-

Sterile cork borer

-

Petri dishes

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Addition: A specific volume of the 8-methoxyquinoline derivative solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and repair.

Caption: Proposed mechanism of antibacterial action of quinoline derivatives.

Anti-inflammatory Activity

Certain 8-methoxyquinoline derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

8-methoxyquinoline derivatives

-

Diclofenac sodium (standard drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the protein solution and various concentrations of the 8-methoxyquinoline derivative or standard drug.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Heat the mixtures at 51°C for 20 minutes to induce protein denaturation.

-

Cooling and Reading: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.

Caption: Inhibition of NF-κB and MAPK signaling pathways by 8-methoxyquinoline derivatives.

Neuroprotective Effects

Derivatives of 8-hydroxyquinoline (B1678124), a closely related scaffold to 8-methoxyquinoline, have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are often linked to their ability to chelate metal ions, reduce oxidative stress, and modulate signaling pathways involved in neuronal cell death.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

8-hydroxyquinoline derivatives

-

Reagents for cell viability assays (e.g., MTT) and apoptosis assays (e.g., Annexin V/PI staining)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 8-hydroxyquinoline derivative for a specific duration.

-

Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin.

-

Assessment of Neuroprotection: Evaluate the neuroprotective effects by measuring cell viability, apoptosis, and other relevant markers of neuronal health.

Signaling Pathway: Modulation of the Calpain-Calpastatin System

The neuroprotective effects of some 8-hydroxyquinoline derivatives may involve the modulation of the calpain-calpastatin signaling pathway. Calpains are calcium-dependent proteases that, when overactivated, can lead to neuronal cell death. Calpastatin is the endogenous inhibitor of calpains.

Caption: Modulation of the calpain-calpastatin pathway by 8-hydroxyquinoline derivatives.

8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, is intended to serve as a valuable resource for the scientific community to advance the discovery and development of novel therapeutics based on the 8-methoxyquinoline scaffold. Further research focusing on structure-activity relationships, target identification, and in vivo efficacy is crucial to fully realize the therapeutic potential of this important class of molecules.

References

- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

8-Methoxyquinoline Derivatives: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among these, 8-methoxyquinoline derivatives have emerged as a versatile class of molecules with significant therapeutic potential. The presence of the methoxy (B1213986) group at the 8th position of the quinoline ring critically influences the molecule's electronic properties and lipophilicity, often enhancing its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the current research on 8-methoxyquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective applications. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support further research and drug development in this promising area.

Anticancer Applications

Several 8-methoxyquinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various 8-methoxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the IC₅₀ values of representative compounds against different human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2i | 8-methoxy-4-anilinoquinoline | HeLa (Cervical Cancer) | 7.15 | [1] |

| BGC-823 (Gastric Cancer) | 4.65 | [1] | ||

| Gefitinib (Reference) | 4-anilinoquinazoline | HeLa (Cervical Cancer) | 17.12 | [1] |

| BGC-823 (Gastric Cancer) | 19.27 | [1] | ||

| MMNC | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colorectal Cancer) | 0.33 | |

| Caco-2 (Colorectal Cancer) | 0.51 | |||

| AGS (Gastric Cancer) | 3.6 | |||

| PANC-1 (Pancreatic Cancer) | 18.4 | |||

| SMMC-7721 (Hepatocellular Carcinoma) | 9.7 | |||

| Compound 8 | 4-anilino-8-methoxy-2-phenylquinoline (4'-COMe substituted) | - | 10.47 | [2] |

| Compound 10 | 4-anilino-8-methoxy-2-phenylquinoline (3'-COMe substituted) | - | 8.91 | [2] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism underlying the anticancer activity of some 8-methoxyquinoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 8-methoxy-indolo[2,3-b]quinoline derivative, MMNC, has been shown to exert its cytotoxic effects through this pathway.

Experimental Protocols

A general method for the synthesis of 4-anilino-8-methoxyquinoline derivatives involves the reaction of 4-chloro-8-methoxyquinoline (B22261) with a substituted aniline.

-

Materials: 4-chloro-8-methoxyquinoline, substituted aniline, isopropanol (B130326), pyridine (B92270) hydrochloride.

-

Procedure: A mixture of 4-chloro-8-methoxyquinoline, the desired substituted aniline, and a catalytic amount of pyridine hydrochloride in isopropanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product. The crude product is then neutralized with a saturated sodium bicarbonate solution, filtered, and recrystallized from ethanol (B145695) to yield the pure 4-anilino-8-methoxyquinoline derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the 8-methoxyquinoline derivatives (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).

-

After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

-

Antimicrobial Applications

8-Methoxyquinoline and its derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function and to disrupt cell membrane integrity.

Quantitative Antimicrobial Activity

The antimicrobial potency of 8-methoxyquinoline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 8-Methoxyquinoline | - | Aspergillus Flavus | - | [3] |

| Aspergillus niger | - | [3] | ||

| Trichophyton | - | [3] | ||

| Bacillus subtilis | - | [3] | ||

| Salmonella spp. | - | [3] | ||

| Salmonella typhi | - | [3] | ||

| Compound 10 | 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(p-methoxyphenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 | [4] |

| B. subtilis | 6.25 | [4] | ||

| E. coli | 6.25 | [4] | ||

| Compound 11 | 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(p-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | 6.25 | [4] |

| B. subtilis | 6.25 | [4] | ||

| E. coli | 12.5 | [4] | ||

| Compound 16 | 8-methoxy-4-methyl-2-amino-(2'-(p-methoxyphenyl)-4'-oxo-1',3'-thiazolidin-3'-yl)quinoline | S. aureus | 6.25 | [4] |

| B. subtilis | 6.25 | [4] | ||

| E. coli | 12.5 | [4] | ||

| Ampicillin (Reference) | Beta-lactam antibiotic | S. aureus | 1.56 | [4] |

| B. subtilis | 3.125 | [4] | ||

| E. coli | 3.125 | [4] |

Note: For 8-Methoxyquinoline, the reference states "strong antifungal and antibacterial activities" without providing specific MIC values.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of 8-methoxyquinoline derivatives using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Materials: 8-methoxyquinoline derivatives, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, standardized microbial inoculums, DMSO.

-

Procedure:

-

A stock solution of the test compound is prepared in DMSO.

-

Serial two-fold dilutions of the compound are made in the wells of a 96-well plate containing the appropriate broth.

-

A standardized inoculum of the test microorganism is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Neuroprotective Applications

The potential of 8-methoxyquinoline derivatives in the treatment of neurodegenerative diseases is an emerging area of research. While the broader class of 8-hydroxyquinoline (B1678124) derivatives has been more extensively studied for neuroprotection, the structural similarities suggest that 8-methoxyquinolines may also possess valuable neuroprotective properties. Their proposed mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Putative Signaling Pathway in Neuroprotection

The PI3K/Akt signaling pathway is a key regulator of neuronal survival and is implicated in the pathology of several neurodegenerative diseases. While direct evidence for the modulation of this pathway by 8-methoxyquinoline derivatives in a neuroprotective context is still limited, it represents a plausible mechanism of action based on studies of related quinoline compounds. Activation of this pathway generally promotes cell survival and inhibits apoptosis.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using a neuroblastoma cell line, such as SH-SY5Y, is commonly employed to assess the neuroprotective effects of compounds against a neurotoxin-induced injury.

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After adherence (and differentiation, if applicable), the cells are pre-treated with various concentrations of the 8-methoxyquinoline derivative for a specified duration (e.g., 2 hours).

-

A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), is then added to induce neuronal cell death.

-

The plates are incubated for a further period (e.g., 24 hours).

-

Cell viability is assessed using the MTT assay, as described in section 1.3.2.

-

An increase in cell viability in the presence of the 8-methoxyquinoline derivative compared to the toxin-only treated cells indicates a neuroprotective effect.

-

Conclusion

8-Methoxyquinoline derivatives represent a highly promising class of compounds with diverse therapeutic potential. The data and protocols presented in this guide highlight their significant anticancer and antimicrobial activities. While the exploration of their neuroprotective effects is at an earlier stage, the existing evidence from related quinoline structures warrants further investigation. The detailed methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel 8-methoxyquinoline-based therapeutics. Future work should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

8-Methoxyquinoline: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline, a derivative of the versatile quinoline (B57606) scaffold, has garnered interest for its potential therapeutic applications. While direct experimental data on 8-methoxyquinoline is emerging, its mechanism of action is largely inferred from its structural analog, 8-hydroxyquinoline (B1678124), and other related derivatives. This technical guide synthesizes the current understanding of 8-methoxyquinoline's biological activities, focusing on its role as a metal-chelating agent that underpins its antimicrobial, anticancer, and neuroprotective potential. We present available quantitative data, detailed experimental protocols for its evaluation, and visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: Metal Ion Chelation

The predominant mechanism of action attributed to the 8-hydroxyquinoline class of compounds, and by extension 8-methoxyquinoline, is their ability to act as potent chelators of metal ions.[1][2] The nitrogen atom of the quinoline ring and the adjacent oxygen at the C8 position form a bidentate ligand, capable of binding essential divalent and trivalent metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[3][4]

This chelation disrupts cellular homeostasis in two primary ways:

-

Deprivation of Essential Metals: By sequestering metal ions, these compounds inhibit the function of metalloenzymes that are crucial for pathogen survival and cancer cell proliferation.[2]

-

Pro-oxidant Activity: In certain environments, the metal complexes formed can generate reactive oxygen species (ROS), leading to oxidative stress and inducing apoptosis.

This core mechanism is the foundation for the diverse biological effects observed.

References

The Discovery and History of 8-Methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline, a derivative of the heterocyclic compound quinoline (B57606), has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 8-methoxyquinoline. It details the historical context of quinoline chemistry, outlines key synthetic methodologies, and presents its physicochemical and biological properties in a structured format. This document includes detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts through diagrams to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Quinoline Core

The story of 8-methoxyquinoline begins with its parent scaffold, quinoline. This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] A few years later, in 1842, Charles Gerhardt obtained the same structure through the dry distillation of the antimalarial alkaloid quinine.[1] The elucidation of the correct fused-ring structure of quinoline by August Kekulé in 1869 provided the theoretical framework to understand its chemical properties.[1]

The most historically significant quinoline derivatives are the cinchona alkaloids, particularly quinine, which was isolated in 1820 and became the first effective treatment for malaria.[2] This established quinoline as a "privileged scaffold" in medicinal chemistry, leading to the synthesis and investigation of a vast number of its derivatives.

The Emergence of 8-Methoxyquinoline

Synthesis of 8-Methoxyquinoline

The primary and most common laboratory synthesis of 8-methoxyquinoline involves the methylation of 8-hydroxyquinoline (B1678124).

Synthesis from 8-Hydroxyquinoline

A widely used method for the synthesis of 8-methoxyquinoline is the reaction of 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.[4]

Reaction:

8-Hydroxyquinoline + CH₃I + K₂CO₃ → 8-Methoxyquinoline + KI + KHCO₃

Experimental Protocol: Synthesis of 8-Methoxyquinoline

-

Materials:

-

8-Hydroxyquinoline (1.05 g, 7.23 mmol)

-

Acetone (15 mL)

-

Potassium carbonate (1.0 g, 7.24 mmol)

-

Methyl iodide (0.45 mL, 7.23 mmol)

-

-

Procedure:

-

To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature.

-

The product can be purified by standard methods such as column chromatography.

-

-

Yield: 71% (815 mg)[4]

Physicochemical and Spectroscopic Data

8-Methoxyquinoline is a white to off-white crystalline solid at room temperature.[5] A summary of its key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of 8-Methoxyquinoline

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 41-45 °C | [6] |

| Boiling Point | 282 °C | [5] |

| Solubility | Slightly soluble in water | [5] |

Table 2: Spectroscopic Data for 8-Methoxyquinoline

| Technique | Data | Reference(s) |

| IR (Infrared) | 3049 cm⁻¹ (aromatic C-H stretch), 1570 cm⁻¹ (C=C stretch), 1094-712 cm⁻¹ (C-H bend) | [7] |

| ¹H NMR | Data for derivatives available | |

| ¹³C NMR | Data for derivatives available | |

| Mass Spec (GC-MS) | Major peaks at m/z 159, 130, 129 |

Biological Activities and Signaling Pathways

8-Methoxyquinoline and its derivatives have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.[4]

Antimicrobial Activity

8-Methoxyquinoline has demonstrated both antibacterial and antifungal properties.[4] It has shown strong activity against Aspergillus flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp., and Salmonella typhi.[4]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

-

Procedure:

-

Prepare a stock solution of 8-methoxyquinoline in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A derivative of 8-methoxyquinoline, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has been shown to exhibit antitumor activity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers.

Experimental Protocol: Cell Viability (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 8-methoxyquinoline derivative for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage of the untreated control cells.

-

Visualizations

Signaling Pathway

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Solubility of 8-Methoxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Methoxyquinoline, a key building block in medicinal chemistry and materials science. Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating products. While specific quantitative solubility data for 8-Methoxyquinoline across a wide range of organic solvents is not extensively published, this guide consolidates available qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in their work.

Physicochemical Properties of 8-Methoxyquinoline

8-Methoxyquinoline is a derivative of quinoline (B57606) with a methoxy (B1213986) group at the 8-position. This substitution influences its physicochemical properties, including its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.19 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 38-41 °C | [5] |

| Boiling Point | 282 °C | [2] |

| Water Solubility | Slightly soluble | [2][4][5] |

Solubility Profile of 8-Methoxyquinoline

Qualitative Solubility Assessment:

Based on the solubility of structurally similar compounds such as 8-hydroxyquinoline (B1678124) and other substituted quinolines, 8-methoxyquinoline is expected to be soluble in the following solvents.[6][7][8]

| Solvent Class | Examples | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Nitriles | Acetonitrile | Soluble |

| Alkanes | Hexane | Sparingly Soluble to Insoluble |

| Water | Slightly Soluble |

This table is a projection based on the solubility of analogous compounds and general principles of chemical solubility. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of 8-methoxyquinoline can be influenced by several factors:

-

Solvent Polarity: A solvent with a polarity similar to that of 8-methoxyquinoline will generally be a good solvent.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH: As a weak base due to the nitrogen atom in the quinoline ring, the solubility of 8-methoxyquinoline in aqueous and protic organic solvents can be pH-dependent.[9] In acidic conditions, the nitrogen atom can be protonated, forming a more soluble salt.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of 8-methoxyquinoline.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 8-methoxyquinoline in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

8-Methoxyquinoline (solid)

-

High-purity organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 8-methoxyquinoline to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop an HPLC method for the quantification of 8-methoxyquinoline.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 8-methoxyquinoline in the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 8-methoxyquinoline in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of 8-methoxyquinoline in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

References

- 1. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-METHOXYQUINOLINE | 938-33-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of 8-Methoxyquinoline

Introduction

8-Methoxyquinoline is an aromatic, heterocyclic organic compound that belongs to the quinoline (B57606) family. It is characterized by a quinoline structure with a methoxy (B1213986) group substituted at the 8-position.[1] This compound and its derivatives are of significant interest in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry, owing to their diverse applications.[1][2] 8-Methoxyquinoline serves as a crucial building block in the synthesis of more complex molecules and exhibits notable biological activities, including antimicrobial and anticancer properties.[2][3] Its ability to act as a chelating agent for various metal ions also makes it a valuable ligand in coordination chemistry.[1]

Physical and Chemical Properties

The physical and chemical properties of 8-Methoxyquinoline are summarized below, providing a comprehensive overview for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1][4] |

| Molecular Weight | 159.19 g/mol | [1][5] |

| CAS Number | 938-33-0 | [1][4] |

| Appearance | White to orange to green powder or crystal | [1][3] |

| Melting Point | 38-45 °C | [1][6] |

| Boiling Point | 282 °C (at 760 Torr) | [1][7] |

| 175-176 °C (at 17 Torr) | [4] | |

| Density | 1.012 g/cm³ (at 20 °C) | [4] |

| Water Solubility | Slightly soluble | [5][6][7] |

| pKa | 3.28 ± 0.17 (Predicted) | [3] |

| Storage Temperature | 2-8 °C | [1][3] |

Spectroscopic Properties

| Property | Value | Source(s) |

| IR Absorption (Aromatic) | 3049 cm⁻¹ | [8] |

| IR Absorption (Aromatic) | 892-649 cm⁻¹ | [8] |

| ¹H NMR | Chemical shifts are calculated using the GIAO method. | |

| ¹³C NMR | Chemical shifts are calculated using the GIAO method. | |

| UV-Vis Spectroscopy | Can be used for structural characterization. | [9] |

Chemical Reactivity and Applications

8-Methoxyquinoline's chemical behavior is largely influenced by the quinoline ring and the methoxy group.

-

Coordination Chemistry : It is frequently utilized as a ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as coordination sites, allowing it to form stable complexes with various transition metals. This property is valuable in the development of novel catalysts and materials.[1]

-

Synthetic Intermediate : 8-Methoxyquinoline is a versatile intermediate in organic synthesis. For instance, it is a starting material for the synthesis of 5-Nitro-8-Methoxyquinoline.[8] It is also used as a pharmaceutical intermediate.[5][7]

-

Stability : The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[5]

Biological Activity

Derivatives of 8-Methoxyquinoline have shown a range of biological activities, making them promising candidates for drug development.

-

Antimicrobial and Antifungal Activity : 8-Methoxyquinoline has demonstrated significant antibacterial and antifungal properties against a variety of pathogens.[2][8] It has shown strong activity against Aspergillus flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp, and Salmonella typhi.[8]

-

Antioxidant and Anticancer Potential : Research has indicated that 8-Methoxyquinoline possesses antioxidant and anticancer activities, which are areas of ongoing investigation for therapeutic applications.[3]

-

Fluorescent Probe : Due to its fluorescent properties, it can be used as a fluorescent probe in biochemical studies to visualize cellular processes.[1]

Experimental Protocols

Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline (B1678124)

The following is a representative protocol for the O-alkylation of 8-hydroxyquinoline to synthesize 8-methoxyquinoline.

-

Reaction Setup : In a suitable reaction vessel, dissolve 8-hydroxyquinoline in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base : Add a base, such as potassium carbonate, to the solution to deprotonate the hydroxyl group.

-

Alkylation : Introduce an alkylating agent, like methyl iodide, to the reaction mixture.

-

Heating : Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC). This is typically maintained for 12-24 hours.[2]

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic base.[2]

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel, using an appropriate eluent system such as a gradient of ethyl acetate (B1210297) in hexane.[2]

Caption: A generalized workflow for the synthesis of 8-Methoxyquinoline.

Spectroscopic Analysis Protocol

A general methodology for the spectroscopic characterization of synthesized 8-Methoxyquinoline is outlined below.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Prepare a sample, typically as a KBr pellet or a thin film.

-

Record the spectrum using an FT-IR spectrometer, commonly in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups present in the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra on an NMR spectrometer.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm the structure of the compound.

-

-

UV-Visible (UV-Vis) Spectroscopy :

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.

-

Visualizations of Key Processes

Conceptual Workflow for Biological Screening

The following diagram illustrates a conceptual workflow for evaluating the biological activity of 8-Methoxyquinoline derivatives.

Caption: A conceptual workflow for the biological screening of compounds.[2]

Chelation of a Metal Ion

8-Methoxyquinoline's ability to chelate metal ions is a key aspect of its chemical reactivity and biological activity.

Caption: A diagram illustrating the chelation process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 8-Methoxyquinoline, 96% | Fisher Scientific [fishersci.ca]

- 6. chemwhat.com [chemwhat.com]

- 7. 8-METHOXYQUINOLINE | 938-33-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

8-Methoxyquinoline: A Sc-affolding for Future Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline, a heterocyclic aromatic compound, has emerged as a versatile scaffold in medicinal chemistry and materials science.[1] Its unique structural features, including the quinoline (B57606) core and the methoxy (B1213986) group at the 8-position, contribute to its diverse biological activities and its utility as a ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of the potential research areas for 8-methoxyquinoline, focusing on its anticancer, antimicrobial, and neuroprotective properties, as well as its applications in materials science. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of 8-Methoxyquinoline and its Derivatives

The synthesis of 8-methoxyquinoline can be achieved through the methylation of 8-hydroxyquinoline (B1678124). A common laboratory-scale synthesis involves the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972), followed by reflux.[2] This method has been reported to yield the desired product in significant amounts.[2]

Further functionalization of the 8-methoxyquinoline core has led to the development of a wide array of derivatives with enhanced or novel biological activities. For instance, 5-nitro-8-methoxyquinoline can be synthesized by the nitration of 8-methoxyquinoline.[2]

Experimental Protocol: Synthesis of 8-Methoxyquinoline[2]

Materials:

-

8-Hydroxyquinoline

-

Acetone

-

Potassium Carbonate (solid)

-

Methyl Iodide

Procedure:

-

Dissolve 8-hydroxyquinoline (1.05g, 7.23mmol) in acetone (15ml).

-

Add solid potassium carbonate (1.0g, 7.24mmol) to the solution.

-

Add methyl iodide (0.45ml, 7.23mmol) to the reaction mixture.

-

Reflux the mixture for 24 hours.

-

Allow the reaction to cool to room temperature.

-

Filter the mixture and remove the solvent in vacuo.

-

Purify the residue using flash chromatography with acetone as the eluent to afford 8-methoxyquinoline.

A 71% yield (815mg) has been reported for this protocol.[2]

Anticancer Activity

Derivatives of 8-methoxyquinoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of different substituents on the quinoline ring has been a key strategy in developing potent and selective antitumor inhibitors.

8-Methoxy-4-anilinoquinolines

A series of 7-fluoro (or 8-methoxy)-4-anilinoquinoline compounds have been synthesized and evaluated for their antiproliferative activities.[3] Several of these compounds exhibited excellent antitumor activity, superior to the standard drug gefitinib, against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines.[3] Notably, compound 2i , which has a methoxy group on the quinoline ring and an isopropyl group on the benzene (B151609) ring, showed remarkable inhibitory effects.[3]

| Compound | Cell Line | IC50 (µM) |

| 2i | HeLa | 7.15 |

| BGC-823 | 4.65 | |

| Gefitinib | HeLa | 17.12 |

| BGC-823 | 19.27 | |

| Table 1: In Vitro Antiproliferative Activity of Compound 2i and Gefitinib.[3] |

Indolo[2,3-b]quinoline Derivatives

8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), a neocryptolepine (B1663133) derivative, has shown potent cytotoxic ability in colorectal cancer cell lines HCT116 and Caco-2.[4] MMNC was found to inhibit cell proliferation, block the cell cycle in the G2/M phase, decrease mitochondrial membrane potential, and induce apoptosis.[4]

| Compound | Cell Line | IC50 (µM) |

| MMNC | HCT116 | 0.33 |

| Table 2: Cytotoxicity of MMNC against HCT116 cells.[4] |

The mechanism of action for MMNC's anticancer activity is believed to be through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4]

Antimicrobial Activity

8-Methoxyquinoline and its derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Antibacterial and Antifungal Activity of 8-Methoxyquinoline

8-Methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species.[2] It also exhibited potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[2] In a comparative study, 8-methoxyquinoline showed greater activity than its derivative, 5-nitro-8-methoxyquinoline.[2]

8-Methoxy-4-methyl-quinoline Derivatives

Novel 8-methoxy-4-methyl-quinoline derivatives, including Schiff bases, azetidinones, and thiazolidinones, have been synthesized and screened for their antibacterial activity.[5] Several of these compounds, particularly compounds 10 , 11 , and 16 , were found to exhibit potent antibacterial activity, comparable to the standard drug ampicillin, against S. aureus, B. subtilis, and E. coli.[5]

| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) |

| 10 | 3.125 | 6.25 | 6.25 |

| 11 | 3.125 | 6.25 | 6.25 |

| 16 | 3.125 | 6.25 | 6.25 |

| Ampicillin | 3.125 | 6.25 | 6.25 |

| Table 3: Minimum Inhibitory Concentration (MIC) of selected 8-methoxy-4-methyl-quinoline derivatives.[5] |

Neuroprotective Effects

The 8-hydroxyquinoline scaffold, from which 8-methoxyquinoline is derived, is a well-known metal chelator, and this property is linked to its neuroprotective effects in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7] While direct studies on the neuroprotective effects of 8-methoxyquinoline are less common, the broader class of quinoline derivatives shows promise.

Research on 8-hydroxyquinoline derivatives has shown they can mitigate oxidative stress, a key factor in neuronal cell death.[6] For instance, the 8-hydroxyquinoline derivative Clioquinol has been shown to regulate calcium homeostasis and downstream apoptotic pathways, preventing the activation of caspase-3 and subsequent cell death.[6]

Materials Science and Catalysis

8-Methoxyquinoline is a valuable ligand in coordination chemistry, forming stable complexes with various transition metals.[1] These metal complexes exhibit unique catalytic properties and are utilized in the synthesis of novel materials.[1]

One of the prominent applications of 8-methoxyquinoline derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] The fluorescent properties of these compounds contribute to advancements in display technologies with improved energy efficiency.[1]

Conclusion and Future Directions